(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid often involves intricate reactions that yield chiral, pharmacologically active compounds. For instance, the synthesis of chiral 3-oxo-6-[(phenylmethoxy)-carbonyl]-2-piperazineacetic acid esters showcases the complexity and specificity required in synthesizing such compounds, highlighting novel Friedel Crafts reactions under certain conditions (Kogan & Rawson, 1992).
Molecular Structure Analysis
The molecular structure of compounds closely related to (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, reveals significant insights into their spatial arrangement and electron distribution. The nearly coplanar orientation of the methoxy group with the phenyl ring and the tilted acetic acid substituent exemplify the intricate molecular geometry of these compounds, which plays a crucial role in their chemical behavior (Guzei, Gunderson, & Hill, 2010).
Chemical Reactions and Properties
The chemical reactivity and properties of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid derivatives are influenced by their unique structural features. For instance, N-(fluorenyl-9-methoxycarbonyl) amino acids have been studied for their anti-inflammatory activity, demonstrating the diverse biological activities that these compounds can exhibit due to their chemical structure and reactivity (Weitzberg et al., 1991).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various scientific domains. Research on similar compounds, like solid-phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids, provides valuable insights into how these properties can affect the synthesis and stability of peptides and other related compounds (Fields & Noble, 2009).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other compounds, stability under various conditions, and interaction with biological molecules, is essential for the application of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid derivatives in research and industry. Studies such as the synthesis and structural characterization of triorganotin(IV) complexes offer a glimpse into the complex chemical behavior and potential applications of these compounds (Baul et al., 2002).
Scientific Research Applications
Peptide Synthesis
- Application Summary : Compounds with the (Fluoren-9-ylmethoxy)carbonyl (Fmoc) group, similar to the one in your query, are often used in peptide synthesis . They provide protection for the amino group during the synthesis process.
- Methods of Application : The synthesis of Fmoc amino acid azides, which are similar to your compound, can be achieved starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
- Results or Outcomes : These Fmoc amino acid azides are stable at room temperature, have a long shelf-life, and are useful as coupling agents in peptide synthesis .
HPLC Analysis
- Application Summary : 9-Fluorenylmethyl chloroformate, a compound related to the one in your query, is used for derivatizing amino acids for High-Performance Liquid Chromatography (HPLC) analysis .
- Methods of Application : The compound acts as a reagent in the precolumn derivatization of amines for HPLC and fluorescent detection .
- Results or Outcomes : This method allows for the sensitive and selective detection of amino acids in complex samples .
Synthesis of Amino Acid Azides
- Application Summary : Compounds with the (Fluoren-9-ylmethoxy)carbonyl (Fmoc) group, similar to the one in your query, are used in the synthesis of amino acid azides .
- Methods of Application : The synthesis of Fmoc amino acid azides can be achieved starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
- Results or Outcomes : These Fmoc amino acid azides are stable at room temperature, have a long shelf-life, and are useful as coupling agents in peptide synthesis .
Synthesis of Amino Acid Azides
- Application Summary : Compounds with the (Fluoren-9-ylmethoxy)carbonyl (Fmoc) group, similar to the one in your query, are used in the synthesis of amino acid azides .
- Methods of Application : The synthesis of Fmoc amino acid azides can be achieved starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
- Results or Outcomes : These Fmoc amino acid azides are stable at room temperature, have a long shelf-life, and are useful as coupling agents in peptide synthesis .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,24,27)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJHOCNJLMFYCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid | |
CAS RN |
111524-95-9 | |
Record name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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